molecular formula C17H23NO B250542 N,N-diallyl-4-tert-butylbenzamide

N,N-diallyl-4-tert-butylbenzamide

Cat. No.: B250542
M. Wt: 257.37 g/mol
InChI Key: DSUFIHMUJOQIFO-UHFFFAOYSA-N
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Description

N,N-Diallyl-4-tert-butylbenzamide is a benzamide derivative characterized by a tert-butyl substituent at the para position of the benzene ring and diallyl groups attached to the amide nitrogen. While direct data on this compound is absent in the provided evidence, its structural framework aligns with other 4-tert-butyl-substituted benzamides documented in the literature. The diallyl substituents on the nitrogen may confer unique reactivity, such as participation in radical or cyclization reactions, which could differentiate this compound from analogs with simpler alkyl or aryl groups.

Properties

Molecular Formula

C17H23NO

Molecular Weight

257.37 g/mol

IUPAC Name

4-tert-butyl-N,N-bis(prop-2-enyl)benzamide

InChI

InChI=1S/C17H23NO/c1-6-12-18(13-7-2)16(19)14-8-10-15(11-9-14)17(3,4)5/h6-11H,1-2,12-13H2,3-5H3

InChI Key

DSUFIHMUJOQIFO-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N(CC=C)CC=C

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Effects

The following table compares N,N-diallyl-4-tert-butylbenzamide with structurally related benzamides identified in the evidence:

Compound Name (IUPAC) Benzamide Substituent Nitrogen Substituents Key Structural Differences
This compound (hypothetical) 4-tert-butyl N,N-diallyl Diallyl groups introduce unsaturation
4-(tert-Butyl)-N,N-dimethylbenzamide 4-tert-butyl N,N-dimethyl Smaller alkyl groups reduce steric bulk
N-(tert-Butyl)-N-methylbenzamide None N-tert-butyl, N-methyl tert-Butyl directly on nitrogen
4-tert-Butyl-N-(5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl)benzamide 4-tert-butyl 1,3,4-thiadiazole with fluorobenzyl Heterocyclic moiety enhances polarity
4-tert-Butyl-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)benzamide 4-tert-butyl Anthraquinone-linked aromatic system Extended conjugated system

Key Observations :

  • Steric Effects : Diallyl groups in the hypothetical compound introduce greater steric hindrance compared to dimethyl or methyl/tert-butyl substituents, which could impact binding to biological targets or reaction kinetics .
  • Electronic Effects: The thiadiazole ring in and anthraquinone in add electron-withdrawing or π-conjugated systems, altering electronic properties compared to the aliphatic diallyl groups.

Physicochemical and Pharmacological Implications

  • Solubility and Bioavailability: N,N-Dimethyl analogs (e.g., ) exhibit higher solubility in polar solvents due to reduced steric bulk, whereas the diallyl variant may require formulation aids for drug delivery.
  • Metabolic Stability :

    • The tert-butyl group in is metabolically resistant to oxidation, enhancing half-life. Diallyl groups, however, may undergo cytochrome P450-mediated oxidation or glutathione conjugation, increasing clearance rates .
  • Therapeutic Potential: Thiadiazole derivatives (e.g., ) are explored as kinase inhibitors or antimicrobial agents due to heterocyclic reactivity. Anthraquinone-linked benzamides (e.g., ) may intercalate DNA, suggesting anticancer applications. The diallyl variant’s unsaturated groups could enable photopolymerization or serve as prodrug moieties in material science or medicinal chemistry.

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